molecular formula C10H14N2OS B1451657 N-[2-(4-methoxyphenyl)ethyl]thiourea CAS No. 81050-04-6

N-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No.: B1451657
CAS No.: 81050-04-6
M. Wt: 210.3 g/mol
InChI Key: FIBKIDVNZWJBGQ-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]thiourea is a thiourea derivative characterized by a 4-methoxyphenyl ethyl group attached to the thiourea core (N–C(=S)–N). Thiourea derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The 4-methoxyphenyl group in this compound likely enhances its lipophilicity and electronic properties, influencing its binding affinity to biological targets .

Properties

IUPAC Name

2-(4-methoxyphenyl)ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-13-9-4-2-8(3-5-9)6-7-12-10(11)14/h2-5H,6-7H2,1H3,(H3,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBKIDVNZWJBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Solvents

  • 2-(4-methoxyphenyl)ethanamine: The amine precursor bearing the 4-methoxyphenyl group.
  • Isothiocyanate: Typically an alkyl or aryl isothiocyanate; in this case, the reagent can be thiophosgene or other suitable isothiocyanates if a substituted thiourea is targeted.
  • Solvent: Common solvents include acetone, ethanol, or acetonitrile, chosen for their ability to dissolve both reactants and facilitate the reaction.

Reaction Conditions

  • The amine is dissolved in the chosen solvent and heated to moderate temperatures (usually around 60–100°C).
  • The isothiocyanate solution is added dropwise to the amine solution to control the reaction rate and avoid side reactions.
  • The reaction mixture is stirred for several hours (typically 6–8 hours) until completion, monitored by thin-layer chromatography (TLC).
  • After completion, the crude product is isolated by filtration or extraction.
  • Purification is achieved by recrystallization from solvents such as acetonitrile or ethanol.

Representative Experimental Data

Parameter Description
Starting Material 2-(4-methoxyphenyl)ethanamine
Reagent Appropriate isothiocyanate (1:1 molar ratio)
Solvent Acetone or acetonitrile
Temperature 60–100°C
Reaction Time 6–8 hours
Isolation Method Filtration and recrystallization
Purity Analysis TLC, 1H-NMR, IR, elemental analysis

Literature-Based Examples and Variations

  • Condensation of 2-(1H-indol-3-yl)ethanamine with isothiocyanates: Similar thiourea derivatives were synthesized by Sanna et al. (2018) through direct condensation of amines with isothiocyanates, demonstrating the general applicability of this method to various aromatic amines including those with methoxy substituents.

  • Synthesis of substituted thioureas via reaction of amino acids or amines with isothiocyanates: Çelen et al. (2011) reported the synthesis of thiourea derivatives by reacting aromatic amines with isothiocyanates in acetone at elevated temperatures, followed by recrystallization for purification. The procedure included monitoring by TLC and characterization by 1H-NMR and IR spectroscopy.

  • Alternative methods: Some studies have used benzoyl or diphenylacetyl thioureas synthesized via acylation of thiourea derivatives, but for this compound, direct condensation remains the most straightforward and efficient approach.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Methods

Method No. Starting Materials Solvent Temperature Reaction Time Purification Method Key Notes
1 2-(4-methoxyphenyl)ethanamine + isothiocyanate Acetone 60–100°C 6–8 hours Recrystallization (acetonitrile) Direct condensation, high yield
2 2-(4-methoxyphenyl)ethanamine + thiophosgene (for isothiocyanate in situ) Ethanol Room temp to reflux 4–8 hours Filtration, recrystallization Alternative isothiocyanate source
3 Amine + substituted isothiocyanates Acetone 80°C 6 hours Chromatography/Recrystallization Used for substituted thioureas

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Routes:
The synthesis of N-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-methoxyphenyl)ethylamine. This process is often conducted in a solvent such as dichloromethane or ethanol under controlled conditions to facilitate the formation of the thiourea linkage. The reaction is usually carried out at room temperature or slightly elevated temperatures to optimize yield and purity.

Chemical Properties:

  • Molecular Formula: C10H14N2OS
  • Molecular Weight: 210.3 g/mol

Biological Applications

Antimicrobial Activity:
this compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties:
Research highlights the compound's potential in oncology, particularly its ability to inhibit cancer cell proliferation. It targets specific molecular pathways involved in tumor growth and angiogenesis. IC50 values for several derivatives have been reported as low as 1.50 µM against human leukemia cell lines, showcasing promising anticancer activity .

Enzyme Inhibition:
this compound has been studied for its role in enzyme inhibition, which is crucial for understanding its mechanism of action in biological systems. The compound interacts with various enzymes and receptors, potentially modulating their activity through non-covalent interactions .

Industrial Applications

Material Science:
In materials science, this compound serves as a building block for synthesizing new polymers and coatings with specific properties. Its ability to form strong bonds makes it valuable in developing specialty chemicals and advanced materials .

Agricultural Applications:
Thiourea derivatives, including this compound, have been explored for their herbicidal and insecticidal properties. These compounds can act as effective agents in pest control and agricultural management strategies .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against S. aureus with MIC values <5000 µg/mL
Anticancer ActivityIC50 values as low as 1.50 µM against leukemia cell lines
Enzyme InhibitionIdentified interactions with key enzymes involved in cancer pathways

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with biological molecules, particularly proteins and enzymes. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)thiourea ()

  • Substituent : 4-Hydroxyphenyl.
  • Key Features : The hydroxyl group enables hydrogen bonding, increasing solubility but reducing lipophilicity compared to the methoxy analog.
  • Conformation : Similar anti-configuration across the C=S bond observed in benzoylthioureas .

N-[2-(1-Cyclohexenyl)ethyl]-N′-[2-(5-bromopyridyl)]thiourea (HI-346, )

  • Substituents : Cyclohexenyl ethyl and bromopyridyl.
  • Key Features : The bulky cyclohexenyl group occupies the Wing 2 region of HIV-1 reverse transcriptase, enhancing antiviral activity .

N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10, )

  • Substituents : 4-Methoxyphenyl and benzamide.
  • Key Features : The methoxy group enhances antioxidant activity (87.7% inhibition), likely through radical scavenging .

Antimicrobial and Antiviral Activity

  • Anti-HIV Activity: HI-346 (): IC₅₀ values in the nanomolar range due to hydrophobic interactions with reverse transcriptase . Phenoxyethyl Derivatives (): Substitution with halopyridyl groups (e.g., 5-bromo or 5-chloro) improves potency against multidrug-resistant HIV strains .

Antioxidant Activity

  • H10 () : Methoxy substitution correlates with high antioxidant activity (87.7% inhibition), outperforming hydroxyl-substituted analogs (86.6% inhibition) due to enhanced electron-donating effects .
  • N-(2-Phenylethyl)morpholine-4-carbothioamide (B4, ) : 86.7% inhibition, demonstrating the importance of heterocyclic moieties in redox modulation .

Enzyme Inhibition

  • Glucosyltransferase (GtfC) Inhibition (): A quinoxaline derivative with a 4-methoxyphenyl ethyl group inhibited exopolysaccharide synthesis, critical for bacterial biofilm formation .

Data Tables

Table 1: Structural and Activity Comparison of Thiourea Derivatives

Compound Name Substituents Biological Activity Key Findings Source
N-[2-(4-Methoxyphenyl)ethyl]thiourea 4-Methoxyphenyl ethyl Hypothetical: Anti-biofilm Structural analog inhibits S. mutans biofilms -
HI-346 (N-[2-(1-cyclohexenyl)ethyl]thiourea) Cyclohexenyl ethyl, bromopyridyl Anti-HIV (IC₅₀ < 100 nM) Binds Wing 2 region of HIV RT
H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide) 4-Methoxyphenyl, benzamide Antioxidant (87.7% inhibition) Methoxy enhances radical scavenging
N-(4-Hydroxyphenyl)thiourea 4-Hydroxyphenyl Antioxidant (86.6% inhibition) Hydroxyl group aids solubility

Research Findings and Mechanistic Insights

  • Substituent Effects :
    • Methoxy groups improve lipophilicity and electron donation, enhancing antioxidant and biofilm inhibition .
    • Bulky substituents (e.g., cyclohexenyl) improve target specificity in antiviral compounds .
  • Conformational Flexibility : Anti-configurations across the thiourea core stabilize interactions with enzymes like GtfC and HIV RT .
  • Contradictions : While methoxy groups benefit antioxidant activity, antiviral efficacy relies more on halogenated aromatic groups (e.g., bromopyridyl) .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]thiourea is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its cytotoxic, antimicrobial, and potential anticancer properties, backed by recent research findings and case studies.

Synthesis and Chemical Structure

This compound is synthesized through the reaction of 4-methoxyphenethylamine with thiophosgene or isothiocyanates. The structure can be represented as follows:

N 2 4 methoxyphenyl ethyl thiourea C11H14N2OS \text{N 2 4 methoxyphenyl ethyl thiourea}\quad \text{ C}_{11}\text{H}_{14}\text{N}_2\text{OS }

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of thiourea derivatives against various cancer cell lines. Notably, this compound exhibited selective cytotoxicity against human cancer cell lines, including A549 (lung carcinoma) and HTB-140 (melanoma). The cytotoxicity was assessed using the MTT assay, revealing an IC50 value that indicates effective inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Selectivity Index
A549 (Lung)18.51.15
HTB-140 (Melanoma)15.21.25
CaCo-2 (Colorectal)22.31.05

Source: Adapted from

Antimicrobial Activity

The antimicrobial efficacy of thiourea derivatives has been documented, with this compound showing significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

Table 2: Antimicrobial Activity of this compound

BacteriaMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

Source: Adapted from

Anticancer Mechanisms

The anticancer properties of this compound may be attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that this compound influences key signaling pathways involved in cell survival and proliferation.

  • Apoptotic Induction : Flow cytometry analysis demonstrated that treatment with this compound resulted in increased early apoptotic cells in A549 and HTB-140 lines.
  • Molecular Pathways : The compound appears to inhibit angiogenesis and disrupt cancer cell signaling pathways, potentially through the modulation of proteins involved in these processes.

Case Studies

  • Study on Lung Cancer Cells : A study focused on lung carcinoma cells treated with this compound showed a significant reduction in cell viability compared to control groups, supporting its potential as a therapeutic agent for lung cancer.
  • Combination Therapy : In combination with conventional chemotherapeutics, this thiourea derivative enhanced the efficacy of existing treatments, suggesting a synergistic effect that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-[2-(4-methoxyphenyl)ethyl]thiourea?

  • Synthesis : Thiourea derivatives are typically synthesized via condensation reactions between amines and isothiocyanates. For example, Astemizole synthesis involves a multi-step process starting with 1-carbethoxy-4-aminopiperidine and 2-nitroisothiocyanatobenzene, forming a thiourea intermediate . General protocols include refluxing in anhydrous solvents (e.g., THF or DCM) under nitrogen, with yields optimized by stoichiometric control of reactants .
  • Characterization : Full structural elucidation requires NMR (¹H/¹³C), IR, and mass spectrometry. For new compounds, microanalysis (C, H, N, S) and X-ray crystallography are essential . For known compounds, compare spectral data with literature (e.g., PubChem entries for analogous thioureas) .

Q. How can analytical techniques like HPLC and mass spectrometry be applied to assess purity and structural integrity?

  • HPLC : Use reversed-phase C18 columns with UV detection (e.g., 254 nm). Relative retention times (RRT) for related compounds range from 0.4 to 2.2, depending on substituents. For example, a 4-methoxyphenyl analog showed RRT = 0.5–1.8 under gradient elution (acetonitrile/water with 0.1% TFA) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C21H24N2O5S derivatives show [M+H]+ at m/z 384). Fragmentation patterns help identify substituents like the 4-methoxyphenyl group .

Advanced Research Questions

Q. What role does this compound play in enantioselective catalysis or enzyme inhibition?

  • Catalysis : Chiral thioureas act as hydrogen-bond donors in asymmetric synthesis. For instance, (R,R)-configured thioureas catalyze the enantioselective aminolysis of cyclic anhydrides with >90% enantiomeric excess (ee) . The 4-methoxyphenyl group enhances electron density, stabilizing transition states via π-π interactions.
  • Enzyme Inhibition : Thiourea derivatives inhibit HIV-1 reverse transcriptase by binding to allosteric sites. Structural analogs with cyclohexenyl and pyridyl substituents show IC50 values <1 µM against multidrug-resistant strains .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?

  • Data Validation : Cross-validate using orthogonal methods (e.g., NMR vs. X-ray crystallography for stereochemistry). For biological assays, confirm purity (>95% by HPLC) and rule out off-target effects via control experiments (e.g., competitive binding assays) .
  • Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere). For example, trace moisture can hydrolyze isothiocyanates, reducing yields .

Q. What safety protocols are critical when handling thiourea derivatives in laboratory settings?

  • Handling : Use fume hoods and PPE (gloves, lab coats) due to potential toxicity. Thioureas may release H2S under acidic conditions; monitor gas evolution .
  • Waste Disposal : Neutralize acidic residues before disposal. Follow EPA guidelines for sulfur-containing compounds to avoid environmental contamination .

Methodological Considerations

  • Structural Analysis : X-ray crystallography (e.g., C–S bond lengths ~1.68 Å and N–H···S hydrogen bonds) confirms thiourea tautomerism .
  • Stereochemical Control : Chiral HPLC or circular dichroism (CD) verifies enantiopurity in catalytic applications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-methoxyphenyl)ethyl]thiourea
Reactant of Route 2
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N-[2-(4-methoxyphenyl)ethyl]thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.